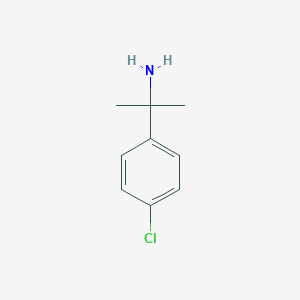

2-(4-Chlorophenyl)propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)propan-2-amine, also known as 2-CP, is an organic compound with the molecular formula C8H10ClN. It is a derivative of phenethylamine and is a monoamine alkaloid found in a variety of plants. 2-CP is a white crystalline solid that is soluble in water. It has been used in scientific research as a model compound for studying the effects of drugs on the central nervous system.

Scientific Research Applications

Environmental Impact and Degradation

The environmental consequences of contamination by chlorophenols, which share structural similarities with 2-(4-Chlorophenyl)propan-2-amine, have been extensively reviewed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life, with toxicity to fish becoming considerable upon long-term exposure. The persistence of these compounds in the environment can vary, becoming moderate to high depending on environmental conditions, although bioaccumulation is expected to be low. Their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).

Toxicology and Mutagenicity Studies

Research on the toxicology and mutagenicity of chlorophenoxy compounds, like 2,4-dichlorophenoxyacetic acid (a compound related to this compound), has advanced rapidly. A scientometric review highlights the significant global contributions and trends in this area, indicating a focus on occupational risk, neurotoxicity, and resistance to herbicides (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis and Structural Properties

The synthesis and structural properties of novel substituted compounds, exploring the reaction dynamics of chloral with substituted anilines to form a variety of products including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been studied. This research provides insights into the conformation of products and the potential intermediate compounds formed in reactions involving chloral and amines (Issac & Tierney, 1996).

Sorption and Degradation in Environmental Systems

Studies on the sorption of phenoxy herbicides to soil and other materials highlight the environmental behavior of these compounds. The soil–water distribution coefficients and the factors affecting sorption, such as soil organic carbon content and pH, provide insights into the environmental fate of similar compounds. This knowledge is crucial for understanding how this compound and related compounds may interact with environmental systems and the efficiency of different remediation approaches (Werner, Garratt, & Pigott, 2012).

Advanced Oxidation Processes for Degradation

The degradation of nitrogen-containing hazardous compounds, including amines and azo compounds, through advanced oxidation processes (AOPs) has been reviewed. This review encompasses the degradation efficiencies, reaction mechanisms, and the impact of various process parameters on the treatment outcomes. It provides a comprehensive overview of the potential for using AOPs to degrade compounds structurally related to this compound, highlighting the effectiveness of ozone and Fenton processes in treating recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

2-(4-chlorophenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUUNSQUTQELEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452501 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17797-11-4 |

Source

|

| Record name | 2-(4-chlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)